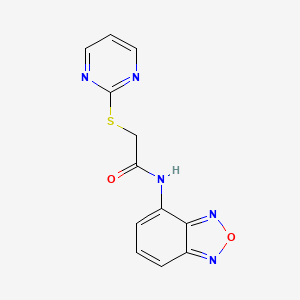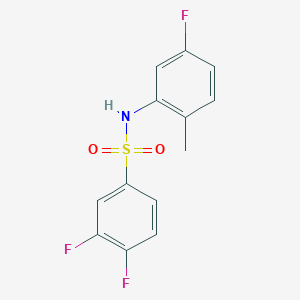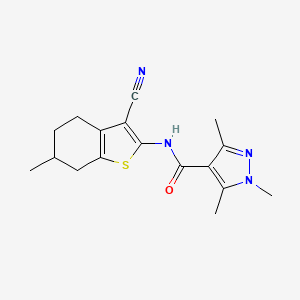
N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a complex organic compound that features a benzoxadiazole ring and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the cyclization of o-nitroaniline with a suitable reagent such as thionyl chloride or phosphorus oxychloride.
Introduction of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a pyrimidine thiol with a suitable electrophile.
Coupling Reaction: The final step involves coupling the benzoxadiazole derivative with the pyrimidinylsulfanyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group.
Reduction: Reduction reactions can occur at the nitro group if present in the benzoxadiazole ring precursor.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxadiazole ring can act as a fluorescent tag, allowing for the visualization of biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzoxadiazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2,1,3-benzoxadiazol-4-yl)-2-(thiazol-2-ylsulfanyl)acetamide: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the combination of the benzoxadiazole and pyrimidinylsulfanyl groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence properties.
Properties
Molecular Formula |
C12H9N5O2S |
|---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H9N5O2S/c18-10(7-20-12-13-5-2-6-14-12)15-8-3-1-4-9-11(8)17-19-16-9/h1-6H,7H2,(H,15,18) |
InChI Key |
FOOLCQBQLNFKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CSC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-3-[(5-methyl-1H-pyrazol-3-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10963058.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B10963062.png)
![(3-Methylpiperidin-1-yl)(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10963068.png)
![4-bromo-1,5-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10963070.png)

![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B10963089.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10963099.png)
![3-(3-chlorophenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10963106.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide](/img/structure/B10963110.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10963114.png)
![1-Cyclopentyl-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B10963116.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B10963123.png)

